((1R,2S)-2-Fluorocyclopropyl)methanamine
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Overview
Description
((1R,2S)-2-Fluorocyclopropyl)methanamine: is a chemical compound characterized by the presence of a fluorine atom attached to a cyclopropyl ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,2S)-2-Fluorocyclopropyl)methanamine typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.
Amination: The final step involves the introduction of the methanamine group. This can be achieved through the reaction of the fluorocyclopropyl intermediate with ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are some of the strategies that can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
((1R,2S)-2-Fluorocyclopropyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The fluorine atom or the methanamine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
((1R,2S)-2-Fluorocyclopropyl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies investigating the effects of fluorinated compounds on biological systems.
Industrial Applications: It may be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ((1R,2S)-2-Fluorocyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [(1R,2S)-2-(4-ethylpiperidin-1-yl)cyclohexyl]methanamine
- [(1R,2S)-2-(4-nitrophenyl)cyclohexyl]methanamine
- [(1R,2S)-2-methyl-1-propylcyclopentyl]methanamine
Uniqueness
((1R,2S)-2-Fluorocyclopropyl)methanamine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C4H8FN |
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Molecular Weight |
89.11 g/mol |
IUPAC Name |
[(1R,2S)-2-fluorocyclopropyl]methanamine |
InChI |
InChI=1S/C4H8FN/c5-4-1-3(4)2-6/h3-4H,1-2,6H2/t3-,4+/m1/s1 |
InChI Key |
FJMDPUBWXXHDEU-DMTCNVIQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1F)CN |
Canonical SMILES |
C1C(C1F)CN |
Origin of Product |
United States |
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